REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Cl[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=1.[OH-].[K+]>CS(C)=O>[F:17][C:16]([F:19])([F:18])[C:13]1[CH:14]=[CH:15][C:10]([O:2][C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)=[N:11][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a nitrogen gas stream at 150° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |